molecular formula C13H11BrO3 B13932226 6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13932226
M. Wt: 295.13 g/mol
InChI Key: JZTZWWVXYMSOLV-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of naphthalenecarboxylic acid derivatives This compound features a bromine atom, a hydroxyl group, and an ethyl ester functional group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester typically involves the bromination of 4-hydroxy-2-naphthalenecarboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 6-Bromo-4-oxo-2-naphthalenecarboxylic acid ethyl ester.

    Reduction: 4-Hydroxy-2-naphthalenecarboxylic acid ethyl ester.

    Substitution: 6-Substituted-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester derivatives.

Scientific Research Applications

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid ethyl ester: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-naphthalenecarboxylic acid ethyl ester: Lacks the hydroxyl group, affecting its solubility and reactivity.

    6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, influencing its physical properties.

Uniqueness

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, providing a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 6-bromo-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZWWVXYMSOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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